N-(4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide
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Overview
Description
N-(4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a hydroxypropoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions, often using fluorobenzene derivatives.
Attachment of Hydroxypropoxyphenyl Group: This step involves the reaction of the piperazine derivative with a hydroxypropoxyphenyl compound under basic conditions.
Acetylation: The final step is the acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide
- 4-(4-fluorophenyl)piperazin-1-yl)methyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
Uniqueness
N-(4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorophenyl group and a hydroxypropoxyphenyl group makes it particularly interesting for medicinal chemistry applications .
Properties
IUPAC Name |
N-[4-[3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3/c1-16(26)23-18-4-8-21(9-5-18)28-15-20(27)14-24-10-12-25(13-11-24)19-6-2-17(22)3-7-19/h2-9,20,27H,10-15H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGNWOGJWYPDDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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